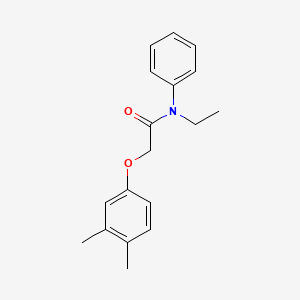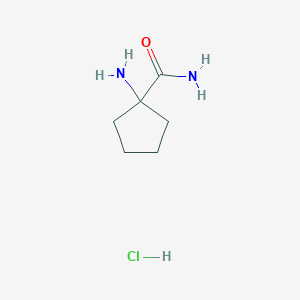![molecular formula C19H19N3O2 B3008376 2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one CAS No. 942883-78-5](/img/structure/B3008376.png)
2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one" is a heterocyclic aromatic compound that features a fusion of a benzene ring with an imidazole moiety, which is characteristic of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been the subject of various studies to explore their potential in medicinal chemistry .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the use of starting materials such as formic acid, acetyl chloride, and benzoyl chloride, among others. For instance, the synthesis of 4-substituted 8-[(2-benzimidazolyl)sulfinylmethyl]-1,2,3,4-tetrahydroquinolines, which are structurally related to the compound , includes the examination of their ATPase-inhibitory and antisecretory activities . Similarly, the synthesis of 1-(cyano[benzimidazole-2-yl])methylene-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves X-ray diffraction analysis and IR and electronic absorption spectroscopy to study its structure .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often elucidated using spectral methods and X-ray crystallography. Quantum mechanical calculations, such as Density Functional Theory (DFT) calculations, are also employed to understand the energies, geometries, vibrational wavenumbers, and NMR properties of these compounds . The study of the crystal structure and DFT calculations can provide insights into the stability and reactivity of the compound .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including cyclization and intramolecular alkylation, to form complex structures such as peri-fused tetrahydro[1,3]diazepino[1,2-a]benzimidazoles . The presence of substituents on the benzimidazole ring can influence the course of these reactions and the properties of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. For example, the introduction of a sulfinylmethyl group at the 8-position of a tetrahydroquinoline ring can lead to potent antiulcer activity, as seen in the case of certain synthesized compounds . The antibacterial activity of benzimidazole derivatives, such as (6R,8S)-(2-benzimidazolyl)hydroxymethylpenicillanic acids, is also noteworthy, with some compounds acting as potent antibacterial agents and beta-lactamase inhibitors . Additionally, the luminescent properties of benzimidazole-substituted 8-hydroxyquinolines, particularly in the near-infrared region, have been explored for their potential applications .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
- Oxidant-free Synthesis of Benzimidazoles : A study demonstrated an environmentally benign method for synthesizing benzimidazoles, including 2-[2-(Hydroxymethyl)benzimidazolyl] derivatives, through acceptorless dehydrogenative condensation. This process utilizes Ru(ii) complexes for the catalysis, highlighting a greener approach for synthesizing benzimidazole compounds without the need for oxidants or stoichiometric strong bases (Luo et al., 2017).
Pharmacological Activities
- Antibacterial Agents and Beta-lactamase Inhibitors : Derivatives of 2-[2-(Hydroxymethyl)benzimidazolyl] have been identified as potent antibacterial agents and beta-lactamase inhibitors, particularly effective against Gram-positive bacteria and Haemophilus influenzae. This suggests a potential for developing new antibacterial drugs based on these compounds (Chen et al., 1991).
Material Sciences
- Corrosion Inhibitors : Novel benzimidazole derivatives, including those based on 2-[2-(Hydroxymethyl)benzimidazolyl], have been evaluated as corrosion inhibitors for mild steel in acidic media. These studies found that the efficiency of corrosion inhibition increases with the number of benzimidazole segments, indicating their potential use in protecting metals from corrosion (Tang et al., 2013).
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(hydroxymethyl)benzimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-13-18-20-15-8-2-4-10-17(15)22(18)12-19(24)21-11-5-7-14-6-1-3-9-16(14)21/h1-4,6,8-10,23H,5,7,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZMRUMJBBLVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=CC=CC=C4N=C3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N,N-dipropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B3008295.png)

![3-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3008297.png)
![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B3008299.png)
![4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide](/img/structure/B3008300.png)
![8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008303.png)
![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B3008306.png)


![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B3008310.png)
![(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate](/img/structure/B3008313.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3008315.png)